2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate
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Overview
Description
2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate is an organic compound with the molecular formula C14H9F5O5S. It is known for its applications in organic synthesis, particularly as a reagent in the preparation of various organic molecules. The compound is characterized by the presence of a pentafluorophenyl group and a dimethoxybenzenesulfonate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing pentafluorophenyl group.
Oxidation and Reduction Reactions: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted product, while oxidation can convert the methoxy groups to aldehydes or carboxylic acids.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate involves its ability to act as an electrophile in various chemical reactions. The pentafluorophenyl group enhances the electrophilicity of the compound, making it more reactive towards nucleophiles. The sulfonate group serves as a good leaving group, facilitating substitution reactions. The compound can interact with various molecular targets, including nucleophiles and electrophiles, through different pathways depending on the reaction conditions.
Comparison with Similar Compounds
- 2,3,4,5,6-Pentafluorophenyl methanesulfonate
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorophenyl trifluoroacetate
Comparison: 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate is unique due to the presence of both the pentafluorophenyl and dimethoxybenzenesulfonate groups. This combination imparts distinct chemical properties, such as enhanced electrophilicity and good leaving group ability, which are not present in similar compounds. For example, 2,3,4,5,6-Pentafluorophenyl methanesulfonate lacks the dimethoxybenzenesulfonate group, making it less versatile in certain reactions.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3,4-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5O5S/c1-22-7-4-3-6(5-8(7)23-2)25(20,21)24-14-12(18)10(16)9(15)11(17)13(14)19/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPCHKYGHCSOLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195876 |
Source
|
Record name | 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-12-2 |
Source
|
Record name | 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401195876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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